5-methoxy-4aH-quinolin-2-one
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Overview
Description
5-methoxy-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 5-position and a ketone group at the 2-position, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound. For instance, the reaction of 5-methoxyaniline with ethyl acetoacetate under acidic conditions can yield the desired quinolin-2-one derivative .
Another method involves the use of transition metal-catalyzed reactions. For example, the cyclization of 5-methoxyaniline with a carbonyl compound in the presence of a palladium catalyst can also produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-methoxy-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2-one: Similar in structure but with a hydroxyl group instead of a methoxy group.
5-methylquinolin-2-one: Features a methyl group at the 5-position instead of a methoxy group.
Quinolin-2-one: The parent compound without any substituents at the 5-position.
Uniqueness
5-methoxy-4aH-quinolin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-7H,1H3 |
InChI Key |
ICJKVEMJXUQXHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=O)C=CC21 |
Origin of Product |
United States |
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